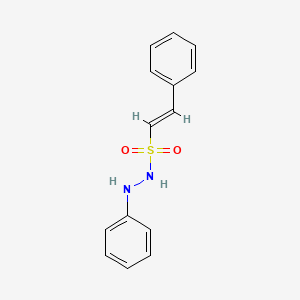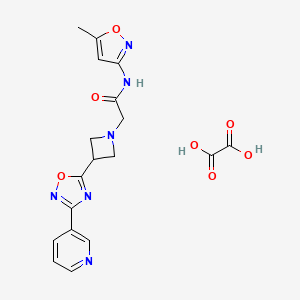
N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C18H18N6O7 and its molecular weight is 430.377. The purity is usually 95%.
BenchChem offers high-quality N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis and evaluation of isoxazole-substituted 1,3,4-oxadiazoles, including compounds similar to the one , have shown promising results in antimicrobial activity. A study by Marri et al. (2018) demonstrated the successful synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides and their in vitro antimicrobial activity against various bacterial and fungal strains. Compounds within this research exhibited good activity against representative microbes, highlighting their potential as antimicrobial agents Marri, S., Kakkerla, R., Murali Krishna, M. M., & Venkat Rajam, M. (2018). Heterocyclic Communications, 24, 285-292.
Chemical Oxidation and Derivative Synthesis
Research into the chemical oxidation of anticonvulsant compounds containing isoxazole moieties, such as the related N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916), provides insight into the synthetic versatility and reactivity of these compounds. Studies by Adolphe-Pierre et al. (1998) investigated various chemical oxidizing agents' effects on similar molecules, observing several oxidation sites and degrees without cleaving the isoxazole ring. This research underscores the synthetic adaptability of isoxazole-containing compounds for generating diverse derivatives Adolphe-Pierre, S., Ménager, S., Tombret, F., Vérité, P., Lepage, F., & Lafont, O. (1998). Farmaco, 53, 513-518.
Biological and Pharmacological Screening
Derivatives of 1,3,4-oxadiazoles and related azetidine compounds have been synthesized and characterized, with their antibacterial and antifungal activities being evaluated in vitro. Desai and Dodiya (2014) synthesized compounds containing the quinoline nucleus alongside 1,3,4-oxadiazole and 2-azetidinone derivatives. These compounds underwent screening against various bacterial and fungal strains, showing significant correlations in antimicrobial activity. Such studies contribute to understanding the potential biological applications of compounds with complex heterocyclic structures Desai, N., & Dodiya, A. (2014). Journal of Saudi Chemical Society, 18, 425-431.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3.C2H2O4/c1-10-5-13(20-24-10)18-14(23)9-22-7-12(8-22)16-19-15(21-25-16)11-3-2-4-17-6-11;3-1(4)2(5)6/h2-6,12H,7-9H2,1H3,(H,18,20,23);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJNDBWTMJJOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2824589.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2824590.png)
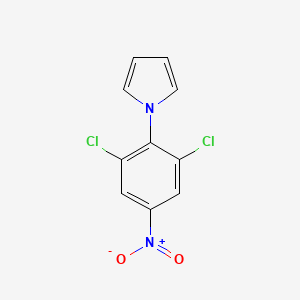
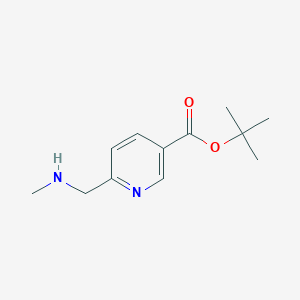
![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)

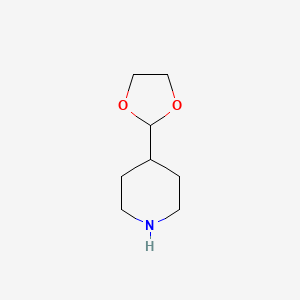
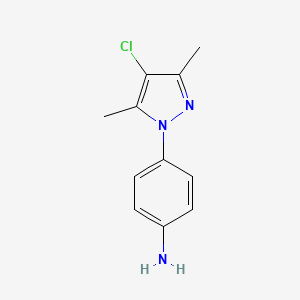
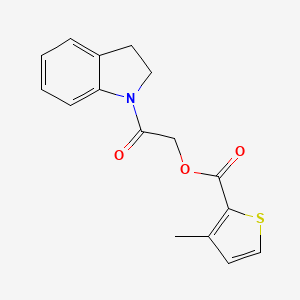

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid](/img/structure/B2824602.png)

